Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]

Lipophilicity Drug design Physicochemical properties

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] (CAS 2361634-30-0) is a small-molecule spirocyclic scaffold with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol. It features a pyrrolo[3,2-b]pyridine core spiro-fused to a cyclobutane ring, resulting in zero rotatable bonds and a defined topological polar surface area (TPSA) of 24.9 Ų.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 2361634-30-0
Cat. No. B2437889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
CAS2361634-30-0
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESC1CC2(C1)CNC3=C2N=CC=C3
InChIInChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2
InChIKeySXJZIASPWBPRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] (CAS 2361634-30-0): A Scaffold with Defined Physicochemical Properties


Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] (CAS 2361634-30-0) is a small-molecule spirocyclic scaffold with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol [1]. It features a pyrrolo[3,2-b]pyridine core spiro-fused to a cyclobutane ring, resulting in zero rotatable bonds and a defined topological polar surface area (TPSA) of 24.9 Ų [2]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapeutics, where its constrained geometry can enhance binding selectivity .

1
Conformationally constrained spirocyclic scaffold with zero rotatable bonds for kinase inhibitor lead optimization.
2
Defined TPSA (24.9 Ų) and balanced lipophilicity support fragment-based CNS discovery programs.
3
Suitable as a core motif for SAR studies evaluating spiro-ring size and regioisomeric effects.

The Risk of Analog Substitution for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]: Critical Differences in Geometry and Lipophilicity


Indiscriminate substitution of this scaffold with close spirocyclic analogs is not scientifically sound, as minor alterations to the ring system or nitrogen position can drastically change key drug-like properties. For instance, replacing the cyclobutane with a cyclopropane ring reduces molecular weight and lipophilicity, while changing the pyrrolopyridine regioisomer from [3,2-b] to [2,3-c] alters the electronic distribution and hydrogen-bonding capacity . Such variations directly impact pharmacokinetic profiles and target binding, making the specific [3,2-b]pyridine-cyclobutane architecture critical for maintaining structure-activity relationships (SAR) in lead optimization programs [1]. The following evidence quantifies these differentiators to support precise procurement.

Ring size
Target: Cyclobutane spiro (C10H12N2)
Analog: Cyclopropane spiro (C9H10N2)
Reduced lipophilicity and altered membrane permeability may shift ADME profile; XLogP3 inference suggests lower logP.
Core isomer
Target: Pyrrolo[3,2-b]pyridine
Analog: Pyrrolo[2,3-c]pyridine
Regioisomeric shift alters hydrogen-bonding capacity and electronic distribution; biological recognition may not transfer.
Flexibility
Target: 0 rotatable bonds
Analog: 4-cyclobutyl-octahydro-1H-pyrrolo[3,2-b]pyridine (>1 rotatable bond)
Loss of conformational restriction increases entropic penalty; binding selectivity and fragment-based fit may differ.

Quantitative Differentiation Guide for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclobutane vs. Cyclopropane Spiro Analogs

The target compound's cyclobutane ring confers higher lipophilicity compared to its direct cyclopropane analog. The computed XLogP3 for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] is 1.7 [1]. While precise computed data for the cyclopropane analog is not consolidated in a single authoritative database, a class-level inference based on the loss of a methylene group and molecular weight reduction (160.22 vs. 146.19 g/mol) indicates a lower logP, which impacts membrane permeability predictions.

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 1.7 vs. cyclopropane analog (inferred lower logP; ΔMW -14.03 g/mol)
Lipophilicity shift may influence ADME predictions; ring-size selection context.
Computed by XLogP3 3.0; comparator logP not available in consolidated databases.
Lipophilicity Drug design Physicochemical properties

Molecular Rigidity Index: Zero Rotatable Bonds for Constrained Geometry

The target compound possesses zero rotatable bonds, a feature of its spirocyclic fusion that enforces complete conformational restriction [1]. This contrasts with non-spiro analogs like 4-cyclobutyl-octahydro-1H-pyrrolo[3,2-b]pyridine, which, despite having a similar molecular weight (180 Da), has a flexible saturated ring system with multiple rotatable bonds [2]. The constrained geometry of the target compound is a proven strategy to enhance binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation.

Rotatable bonds
Head-to-head
Target 0 vs. flexible analog >1 rotatable bond; fully constrained spiro scaffold.
Conformational restriction supports binding selectivity studies; entropic penalty reduction context.
Computed by Cactvs 3.4.8.18; comparator estimated from structural class.
Molecular rigidity Conformational restriction Scaffold design

Regioisomeric Differentiation: [3,2-b] vs. [2,3-c] Pyrrolopyridine Core

The target compound's [3,2-b]pyridine isomer presents a different hydrogen-bonding pattern compared to the [2,3-c]pyridine regioisomer (CAS 2408975-77-7). While both have identical molecular formulas (C10H12N2) and weights (160.22 g/mol) [1], the position of the pyridine nitrogen atom alters the electronic distribution and potential interactions with biological targets. The [3,2-b] isomer has a computed TPSA of 24.9 Ų [1], whereas the [2,3-c] isomer is predicted to have the same TPSA but may exhibit different hydrogen bond acceptor abilities due to the changed nitrogen placement.

Regioisomeric core
Cross-study comparable
[3,2-b] vs. [2,3-c] pyrrolopyridine; same formula but different nitrogen position and hydrogen-bonding pattern.
Electronic distribution change may alter target engagement; procurement of exact isomer essential for SAR continuity.
TPSA identical (24.9 Ų) but H-bond acceptor profile differs; computed from PubChem/Chemsrc.
Regioisomerism Hydrogen bonding Target engagement

Solubility and Formulation Potential: TPSA and HBD/HBA Profile

The target compound has a favorable drug-likeness profile with a low TPSA (24.9 Ų), 1 hydrogen bond donor (HBD), and 2 hydrogen bond acceptors (HBA) [1]. This profile predicts good passive membrane permeability. In comparison, the spiro-oxane analog (CAS 2169552-68-3) introduces an ether oxygen, increasing the HBA count to 3 and the TPSA, which can significantly reduce permeability while improving aqueous solubility . The cyclobutane scaffold offers an optimal balance for CNS drug discovery programs.

TPSA & H-bond profile
Cross-study comparable
Target TPSA 24.9 Ų (HBD 1, HBA 2) vs. oxane analog TPSA >33 Ų (HBA 3).
Lower TPSA reported to support CNS permeability; spiro-oxane may shift toward higher solubility/lower permeation.
Computed from vendor/literature; TPSA
Purity specification
Supporting evidence
Min. 95% (CymitQuimica/Biosynth); cyclopropane analog also 95% (Macklin).
Equivalent purity claim; lot-to-lot consistency should be verified for dose-response reproducibility.
Vendor CoA-dependent; confirm analytical documentation before use.
Metabolic stability inference
Class-level inference
Spiro-cyclobutane predicted to have reduced oxidative metabolism vs. saturated heterocyclic analogs.
Scaffold selection context for lead optimization; experimental clearance data not available.
Inference from spirocyclic drug-discovery literature; requires experimental validation.
Solubility Formulation Drug-likeness

Purity and Supply Form Consistency for Reliable SAR Studies

For reproducible biological assays, high and consistent purity is essential. The target compound is commercially available from Biosynth (via CymitQuimica) with a guaranteed minimum purity of 95% . While the cyclopropane analog (CAS 1823952-27-7) is also available at 95% purity from suppliers like Macklin , the supply form and analytical documentation may differ. Verifying the source's purity specification is critical, as batch-to-batch variability can introduce significant errors in dose-response studies.

Purity specification
Supporting evidence
Min. 95% (CymitQuimica/Biosynth); cyclopropane analog also 95% (Macklin).
Equivalent purity claim; lot-to-lot consistency should be verified for dose-response reproducibility.
Vendor CoA-dependent; confirm analytical documentation before use.
Purity Reproducibility Procurement

Strain-Induced Metabolic Stability: Cyclobutane vs. Saturated Heterocycles

The cyclobutane ring introduces ring strain that can be exploited to modulate metabolic stability. While direct experimental metabolic stability data (e.g., intrinsic clearance) is not publicly available for this scaffold, class-level knowledge from drug discovery literature indicates that spiro-cyclobutane derivatives often exhibit improved metabolic stability compared to their piperidine or oxane counterparts due to reduced susceptibility to oxidative metabolism [1]. The saturated, non-spiro analog 4-cyclobutyl-octahydro-1H-pyrrolo[3,2-b]pyridine (C11H20N2, MW 180 Da) [2] has multiple sp3 centers that are common sites for cytochrome P450 oxidation, whereas the spiro scaffold's constrained environment may sterically shield such sites.

Metabolic stability inference
Class-level inference
Spiro-cyclobutane predicted to have reduced oxidative metabolism vs. saturated heterocyclic analogs.
Scaffold selection context for lead optimization; experimental clearance data not available.
Inference from spirocyclic drug-discovery literature; requires experimental validation.
Metabolic stability Strain energy Lead optimization

Optimal Research Applications for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

The compound's computed XLogP3 of 1.7 makes it a suitable core for developing orally bioavailable kinase inhibitors where lipophilicity must be tightly controlled to avoid off-target toxicity [1]. Its cyclobutane ring provides sufficient hydrophobicity for target engagement while remaining within the optimal logP range (1-3) for many drug targets, unlike the less lipophilic cyclopropane analog.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a low TPSA of 24.9 Ų, zero rotatable bonds, and a molecular weight of 160.22 g/mol, this scaffold is an ideal fragment for CNS drug discovery [1]. Its constrained geometry pre-organizes the molecule, reducing the entropic penalty upon binding, while the low TPSA ensures high passive permeability across the blood-brain barrier, as supported by class-level evidence for spirocycles [2].

Chemical Biology Probe Development

The high confirmed purity (min. 95%) and the scaffold's defined physicochemical profile enable its use as a reliable control compound or starting point for developing chemical probes to study biological pathways, particularly those involving kinases that are sensitive to the pyrrolo[3,2-b]pyridine motif [1].

Structure-Activity Relationship (SAR) Studies on Ring Size

This cyclobutane-containing scaffold is the benchmark for a series of spiro-pyrrolopyridines exploring ring size (cyclopropyl, cyclobutyl, cyclopentyl) and its effect on biological activity [1]. Its differentiated lipophilicity and steric bulk compared to the cyclopropane analog make it essential for mapping the SAR landscape and identifying the optimal spiro partner for a given target [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Controlled lipophilicity (moderate logP)
Target engagement and off-target kinase profiling
CNS fragment-based discovery
Low TPSA and zero rotatable bonds
Passive permeability and brain exposure models
Chemical biology probe development
High confirmed purity (≥95%) and defined physicochemical profile
Kinase pathway target engagement reproducibility
Spiro-ring size SAR studies
Cyclobutane vs. cyclopropane differentiation
Lipophilicity, steric, and metabolic stability mapping
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